molecular formula C11H13F2N B1453249 [1-(2,6-Difluorophenyl)cyclobutyl]methylamine CAS No. 1215627-14-7

[1-(2,6-Difluorophenyl)cyclobutyl]methylamine

Cat. No. B1453249
CAS RN: 1215627-14-7
M. Wt: 197.22 g/mol
InChI Key: NRRUEPBXSVGHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(2,6-Difluorophenyl)cyclobutyl]methylamine” is a chemical compound with the CAS Number: 1215627-14-7 . It has a molecular weight of 197.23 and its molecular formula is C11H13F2N. The IUPAC name for this compound is [1-(2,6-difluorophenyl)cyclobutyl]methanamine .


Molecular Structure Analysis

The InChI code for [1-(2,6-Difluorophenyl)cyclobutyl]methylamine is 1S/C11H13F2N/c12-8-3-1-4-9(13)10(8)11(7-14)5-2-6-11/h1,3-4H,2,5-7,14H2 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Organic Synthesis

1-(2,6-Difluorophenyl)cyclobutanemethanamine: is a valuable building block in organic synthesis. Its unique structure allows for the construction of cyclobutane rings, which are prevalent in natural products and pharmaceuticals due to their stability and unique chemical properties . The compound can be utilized in [2+2] cycloaddition reactions, a cornerstone method for synthesizing cyclobutanes, which are integral in creating complex natural product analogs and drug molecules with enhanced biological activity .

Pharmacology

In pharmacology, 1-(2,6-Difluorophenyl)cyclobutanemethanamine has been explored for its potential as a precursor in the synthesis of Gliptins . Gliptins are a class of drugs used to manage Type 2 diabetes by inhibiting the enzyme DPP-4, which plays a role in glucose metabolism . The compound’s structural motif could be pivotal in developing new Gliptins with improved efficacy and safety profiles.

Medicinal Chemistry

The incorporation of fluorine atoms in medicinal chemistry is significant due to their ability to enhance the pharmacokinetic properties of drug candidates1-(2,6-Difluorophenyl)cyclobutanemethanamine could serve as a fluorinated intermediate, providing access to new fluorine-containing drugs with potential benefits such as increased metabolic stability and membrane permeability .

Biochemistry

In biochemistry, the compound’s derivatives could be used to study enzyme-substrate interactions, particularly in enzymes that recognize cyclobutane-containing substrates. This can lead to a better understanding of enzyme mechanisms and the development of enzyme inhibitors .

Industrial Applications

Industrially, 1-(2,6-Difluorophenyl)cyclobutanemethanamine can be used as a chemical intermediate in the synthesis of materials such as polymers or coatings, where the cyclobutane ring might impart desirable properties like rigidity or resistance to degradation .

Environmental Applications

Although direct applications in environmental science are not well-documented for this specific compound, fluorinated compounds, in general, are significant in environmental chemistry. They are often used in the development of agrochemicals and the study of their environmental fate and transport .

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

[1-(2,6-difluorophenyl)cyclobutyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N/c12-8-3-1-4-9(13)10(8)11(7-14)5-2-6-11/h1,3-4H,2,5-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRUEPBXSVGHKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,6-Difluorophenyl)cyclobutyl]methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2,6-Difluorophenyl)cyclobutyl]methylamine
Reactant of Route 2
Reactant of Route 2
[1-(2,6-Difluorophenyl)cyclobutyl]methylamine
Reactant of Route 3
[1-(2,6-Difluorophenyl)cyclobutyl]methylamine
Reactant of Route 4
[1-(2,6-Difluorophenyl)cyclobutyl]methylamine
Reactant of Route 5
[1-(2,6-Difluorophenyl)cyclobutyl]methylamine
Reactant of Route 6
[1-(2,6-Difluorophenyl)cyclobutyl]methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.